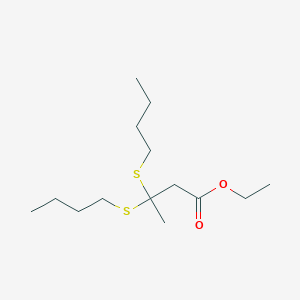

Ethyl 3,3-bis(butylsulfanyl)butanoate

Description

Ethyl 3,3-bis(butylsulfanyl)butanoate is a sulfur-containing ester characterized by two butylsulfanyl (C₄H₉S-) groups attached to the β-carbon of the butanoate backbone. The compound’s structure (C₄H₉S)₂C-COOEt combines ester functionality with sulfur-based substituents, which confer unique chemical reactivity and stability. Sulfanyl (thioether) groups are known for their electron-rich nature and resistance to radical-mediated degradation, distinguishing this compound from oxygenated analogs like peroxides or simple esters.

Potential applications include use as stabilizers in polymers, intermediates in organic synthesis, or additives in lubricants due to sulfur’s antioxidative properties. However, its exact industrial uses remain less documented compared to structurally similar peroxygen esters.

Properties

CAS No. |

61959-90-8 |

|---|---|

Molecular Formula |

C14H28O2S2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

ethyl 3,3-bis(butylsulfanyl)butanoate |

InChI |

InChI=1S/C14H28O2S2/c1-5-8-10-17-14(4,18-11-9-6-2)12-13(15)16-7-3/h5-12H2,1-4H3 |

InChI Key |

PIUXOZSKCRVXOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(C)(CC(=O)OCC)SCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters, including ethyl 3,3-bis(butylsulfanyl)butanoate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst and can be carried out under various conditions depending on the desired yield and purity. Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are generally limited to the formation of simple esters .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes may use enzymatic catalysis to improve efficiency and reduce environmental impact . The use of biocatalysts, such as lipases, in solvent-free or biphasic systems is gaining popularity due to its cost-effectiveness and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-bis(butylsulfanyl)butanoate can undergo various chemical reactions, including:

Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of esters.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Grignard reagents can react with esters to form tertiary alcohols.

Major Products Formed

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Primary alcohols.

Substitution: Tertiary alcohols.

Scientific Research Applications

Ethyl 3,3-bis(butylsulfanyl)butanoate has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential role in biological systems and enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and interactions with biological molecules.

Industry: Utilized in the production of flavors, fragrances, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3,3-bis(butylsulfanyl)butanoate involves its interaction with various molecular targets and pathways. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents like lithium aluminum hydride .

Comparison with Similar Compounds

Sulfur vs. Peroxy Substituents

- Butylsulfanyl groups (in the target compound) provide electron-rich thioether linkages, enhancing resistance to oxidative degradation and radical chain reactions. This makes the compound suitable for applications requiring long-term stability, such as polymer additives .

- tert-Butylperoxy/tert-Amylperoxy groups (in analogs) are peroxide-based, generating free radicals upon thermal decomposition. These are widely used as initiators in polymerization (e.g., Luperco 233XL in polyethylene production) but require careful handling due to explosion risks .

Molecular Weight and Stability

- The sulfur-containing compound has a lower molecular weight (~320 g/mol) compared to tert-butylperoxy analogs (352 g/mol) but higher than simple esters like ethyl butanoate. Its stability stems from strong C-S bonds, whereas peroxides are prone to homolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.